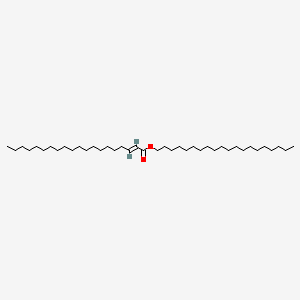
Icosyl icosenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosyl icosenoate is a long-chain ester compound with the molecular formula C40H78O2. It is formed by the esterification of icosanoic acid and icosanol. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Icosyl icosenoate can be synthesized through the esterification reaction between icosanoic acid and icosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, icosanoic acid and icosanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, resulting in the formation of this compound.
化学反応の分析
Types of Reactions
Icosyl icosenoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Icosanoic acid and icosanol.
Reduction: Icosanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Icosyl icosenoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
作用機序
The mechanism of action of icosyl icosenoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by esterases to release icosanoic acid and icosanol, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Icosyl stearate: Similar in structure but with a saturated fatty acid component.
Icosyl palmitate: Contains a shorter fatty acid chain compared to icosyl icosenoate.
Icosyl oleate: Contains a monounsaturated fatty acid similar to this compound but with a different chain length.
Uniqueness
This compound is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific melting points, solubility, and reactivity profiles.
特性
CAS番号 |
93882-46-3 |
|---|---|
分子式 |
C40H78O2 |
分子量 |
591.0 g/mol |
IUPAC名 |
icosyl (E)-icos-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,38H,3-35,37,39H2,1-2H3/b38-36+ |
InChIキー |
ZQQPOGSRTFDKKJ-BSKJHSHCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















